molecular formula C19H20BrN3S B2812723 1-(4-bromophenyl)-3-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)thiourea CAS No. 847389-85-9

1-(4-bromophenyl)-3-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)thiourea

Cat. No.: B2812723
CAS No.: 847389-85-9
M. Wt: 402.35
InChI Key: YJPCIHRUELFVJN-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-3-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a bromophenyl group and an indole moiety, which are both significant in various chemical and biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-3-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)thiourea typically involves the reaction of 4-bromoaniline with 2-(2,5-dimethyl-1H-indol-3-yl)ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and purification systems to ensure high yield and purity of the final product. The process would be optimized for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-bromophenyl)-3-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-bromophenyl)-3-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, while the thiourea group can form hydrogen bonds and other interactions with proteins.

Comparison with Similar Compounds

  • 1-(4-chlorophenyl)-3-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)thiourea
  • 1-(4-fluorophenyl)-3-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)thiourea
  • 1-(4-methylphenyl)-3-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)thiourea

Uniqueness: 1-(4-bromophenyl)-3-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)thiourea is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity of compounds, potentially improving their ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

1-(4-bromophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3S/c1-12-3-8-18-17(11-12)16(13(2)22-18)9-10-21-19(24)23-15-6-4-14(20)5-7-15/h3-8,11,22H,9-10H2,1-2H3,(H2,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPCIHRUELFVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNC(=S)NC3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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